BenchChemオンラインストアへようこそ!

Tivozanib Hydrochloride

VEGFR-2 Kinase Inhibition IC50

Tivozanib hydrochloride is the optimal VEGFR TKI for researchers demanding unambiguous, pathway-specific data. Unlike multi-kinase inhibitors (sorafenib, sunitinib), its exceptional selectivity for VEGFR-1/2/3 (IC50 0.21/0.16/0.24 nM) and minimal off-target activity against PDGFR/c-Kit yield cleaner HUVEC assay and in vivo angiogenesis results. The 111-hour half-life sustains target suppression with once-daily oral dosing in xenograft models, reducing animal handling stress. Clinically validated with superior PFS over sorafenib in TIVO-1 (11.9 vs 9.1 months), it is the definitive benchmark for VEGFR inhibitor discovery and resistance mechanism studies.

Molecular Formula C22H22Cl2N4O6
Molecular Weight 509.3 g/mol
CAS No. 682745-41-1
Cat. No. B1194695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTivozanib Hydrochloride
CAS682745-41-1
Molecular FormulaC22H22Cl2N4O6
Molecular Weight509.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
InChIInChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
InChIKeyRQXMKRRBJITKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tivozanib Hydrochloride (CAS 682745-41-1): A Selective VEGFR Tyrosine Kinase Inhibitor for Targeted Oncology Research and Drug Development


Tivozanib hydrochloride (AV-951, KRN951, Fotivda) is a quinoline-urea derivative that functions as an orally bioavailable, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3. It exhibits potent, sub-nanomolar activity against its primary targets, with IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM, respectively [1]. As a second-generation VEGFR tyrosine kinase inhibitor (TKI), it is characterized by enhanced selectivity compared to first-generation agents [2]. Its hydrochloride salt form (CAS 682745-41-1) facilitates improved aqueous solubility and pharmaceutical formulation. This compound is a critical tool in oncology research, particularly for studies involving angiogenesis, tumor vascular biology, and the development of therapies for renal cell carcinoma (RCC) and other solid tumors.

Why Tivozanib Hydrochloride (CAS 682745-41-1) Cannot Be Casually Substituted with Other VEGFR TKIs: The Critical Role of Selectivity and Pharmacokinetics


VEGFR TKIs constitute a heterogeneous class with significant divergence in potency, selectivity profiles, and pharmacokinetic (PK) properties. Substituting one agent for another without rigorous validation can lead to confounding experimental results and misinterpretation of biological data. First-generation agents like sorafenib and sunitinib are multi-kinase inhibitors with broad off-target activity, which introduces complex signaling perturbations beyond VEGFR blockade [1]. In contrast, tivozanib's enhanced selectivity for VEGFR-1, -2, and -3 minimizes these off-target effects [2]. Furthermore, its markedly extended half-life (approximately 111 hours) and lack of major circulating metabolites provide a distinct PK signature that influences both in vivo experimental design and translational relevance [3]. Therefore, assuming functional interchangeability among VEGFR TKIs based solely on their shared primary target is scientifically unsound; the specific, quantifiable differences outlined below are essential considerations for robust research outcomes.

Quantitative Evidence Guide for Tivozanib Hydrochloride (CAS 682745-41-1): A Comparative Analysis of Potency, Selectivity, and Clinical Differentiation


Tivozanib Demonstrates Sub-Nanomolar VEGFR-2 Potency, Surpassing First-Generation TKIs

Tivozanib exhibits picomolar potency against VEGFR-2, with an IC50 of 0.16 nM (160 pM) [1]. This is a key differentiator, as it is approximately two orders of magnitude more potent than first-generation multi-kinase inhibitors sunitinib, sorafenib, and pazopanib, which have reported IC50 values of 34 nM, 28 nM, and 15 nM, respectively [2]. This dramatic difference in primary target affinity underscores tivozanib's optimized chemical design for VEGFR engagement.

VEGFR-2 Kinase Inhibition IC50 Potency Angiogenesis

Tivozanib Exhibits Superior Kinase Selectivity, Minimizing Off-Target Inhibition Compared to Sorafenib and Sunitinib

Tivozanib demonstrates a pronounced selectivity for VEGFRs over other kinases. Its IC50 for the off-target PDGFR-β is 49 nM, and for c-Kit is 78 nM [1]. In stark contrast, sorafenib and sunitinib show potent inhibition of these same off-targets, with IC50 values of 1129 nM and 1862 nM for sorafenib against PDGFR-β and c-Kit, respectively, and 75 nM and 40 nM for sunitinib [1]. The lower affinity of tivozanib for these non-VEGFR kinases is a deliberate consequence of its second-generation design aimed at reducing off-target toxicities like hand-foot syndrome and fatigue [2].

Kinase Selectivity Off-Target Effects PDGFR c-Kit Safety Profile

Tivozanib Demonstrates Superior Antiproliferative Potency in Multiple Human Cancer Cell Lines

In head-to-head comparisons across a panel of human cancer cell lines, tivozanib consistently exhibits greater antiproliferative potency than other VEGFR TKIs. In A549 (lung carcinoma) cells, tivozanib had an IC50 of 0.19 µM, while axitinib, sunitinib, and sorafenib were 25.7-fold, 36.7-fold, and 29.6-fold less potent, respectively [1]. In MCF7 (breast adenocarcinoma) cells, tivozanib's IC50 was 0.25 µM, outperforming pazopanib, sunitinib, and sorafenib by 25.2-fold, 29.2-fold, and 29.0-fold, respectively [1]. This demonstrates a robust, cross-study comparable advantage in functional cellular assays.

Cytotoxicity Cancer Cell Lines Antiproliferative Activity IC50 Oncology

Tivozanib Achieves a Significantly Longer Progression-Free Survival in Phase III Clinical Trials for Renal Cell Carcinoma

In the pivotal Phase III TIVO-1 trial, which compared tivozanib as a first-line treatment for advanced renal cell carcinoma (RCC) against sorafenib, tivozanib demonstrated a statistically significant improvement in the primary endpoint of progression-free survival (PFS). The median PFS was 11.9 months for patients treated with tivozanib compared to 9.1 months for those receiving sorafenib [1]. This 2.8-month improvement represents a clinically meaningful delay in disease progression and validates tivozanib's superior biochemical profile in a human disease context.

Progression-Free Survival Renal Cell Carcinoma Phase III Trial Clinical Efficacy TIVO-1

Tivozanib Possesses an Exceptionally Long Plasma Half-Life, Enabling Sustained Target Engagement

Tivozanib exhibits a uniquely extended plasma elimination half-life of approximately 111 hours (4.6 days) [1]. This is significantly longer than other VEGFR TKIs such as sunitinib (approximately 40-60 hours), sorafenib (25-48 hours), axitinib (2.5-6 hours), and pazopanib (30 hours) [2]. The long half-life facilitates once-daily oral dosing and maintains sustained plasma concentrations above the IC50 for VEGFRs over a 24-hour interval, ensuring continuous target inhibition and potentially reducing the frequency of dosing in experimental models [3].

Pharmacokinetics Half-Life Oral Bioavailability Sustained Inhibition Drug Development

Optimal Research and Industrial Application Scenarios for Tivozanib Hydrochloride (CAS 682745-41-1)


In Vitro Angiogenesis and VEGFR Signaling Studies

Due to its high potency (VEGFR-2 IC50 of 0.16 nM) and superior kinase selectivity profile, tivozanib hydrochloride is the optimal choice for in vitro assays aimed at dissecting VEGFR-dependent signaling pathways. Its minimal off-target inhibition of PDGFR and c-Kit ensures that observed biological effects are predominantly due to VEGFR blockade, providing cleaner, more interpretable data in endothelial cell models like HUVEC. This is a critical advantage when investigating specific VEGFR-mediated angiogenic mechanisms without the confounding influences of multi-kinase inhibitors like sunitinib or sorafenib [1].

In Vivo Xenograft and Syngeneic Tumor Models for RCC and Other Solid Tumors

The combination of exceptional potency (VEGFR-2 IC50 0.16 nM) and a very long half-life (111 hours) makes tivozanib an ideal agent for chronic in vivo efficacy studies. Once-daily oral dosing in rodent xenograft models is sufficient to maintain sustained, therapeutic plasma concentrations that continuously suppress VEGFR-2 signaling and angiogenesis. This PK advantage simplifies experimental protocols, reduces animal handling stress, and improves the translational relevance of the data when compared to compounds requiring more frequent or less convenient administration schedules, such as axitinib [1].

Investigating Mechanisms of Acquired Resistance to VEGFR-Targeted Therapy

The clean selectivity profile of tivozanib, validated by the TIVO-1 clinical trial showing a significant PFS benefit over the multi-kinase inhibitor sorafenib (11.9 vs 9.1 months), positions it as a precise tool for studying resistance mechanisms. By using a highly selective agent, researchers can generate resistance models where the pressure for adaptation is focused squarely on the VEGFR pathway. This allows for the unambiguous identification of VEGFR-specific escape mechanisms, such as compensatory upregulation of alternative pro-angiogenic factors, without the background noise of adaptations to off-target kinase inhibition [1].

Drug Discovery and Development as a Benchmark Control Compound

Given its well-characterized and publicly available preclinical and clinical data, including direct head-to-head comparisons with other TKIs [1], tivozanib serves as an excellent positive control or benchmark compound in drug discovery programs. Its use allows for the calibration of novel VEGFR inhibitors in biochemical and cellular assays, providing a clear, data-driven reference point for potency (VEGFR-2 IC50 0.16 nM), selectivity (PDGFR/c-Kit IC50 49/78 nM), and in vivo efficacy (A549 IC50 0.19 µM). This enables researchers to quantitatively assess the potential of their new chemical entities against a clinically validated and highly differentiated second-generation VEGFR TKI [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tivozanib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.